Gpbar-A
概要
説明
GPBAR-Aは、Gタンパク質共役胆汁酸受容体1(GPBAR1)としても知られており、胆汁酸を感知する膜受容体です。これは、代謝、炎症、細胞増殖を含むさまざまな生理学的プロセスを調節する上で重要な役割を果たします。 This compoundは、代謝性疾患や神経変性疾患、ならびに特定の種類の癌の重要な治療標的です .
科学的研究の応用
GPBAR-A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bile acid receptor interactions and signaling pathways.
Biology: Investigated for its role in regulating metabolic processes, inflammation, and cell proliferation.
Medicine: Explored as a therapeutic target for metabolic diseases, neurodegenerative disorders, and certain cancers.
Industry: Utilized in the development of novel drugs and therapeutic agents targeting this compound
作用機序
GPBAR-Aは、受容体の構造変化を引き起こす胆汁酸に結合することによってその効果を発揮します。これは、Gsタンパク質共役経路やβアレスチン経路を含む下流のシグナル伝達経路を活性化します。これらの経路は、代謝、炎症、細胞増殖などのさまざまな細胞プロセスを調節します。 主要な分子標的としては、Yes関連タンパク質(YAP)と活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)が含まれます .
類似の化合物との比較
This compoundは、その特定の結合親和性とシグナル伝達特性のために、他の胆汁酸受容体とは異なります。類似の化合物には、次のようなものがあります。
INT-777: Gsシグナル伝達経路を選択的に活性化する半合成胆汁酸誘導体。
これらの化合物は、受容体結合と下流のシグナル伝達において異なり、生理学的プロセスを調節するthis compoundのユニークな特性を強調しています .
生化学分析
Biochemical Properties
Gpbar-A interacts with several sporadic polar groups to accommodate the amphipathic cholic core of bile acids . It recognizes diverse bile acids in the orthosteric site, and a putative second bile acid binding site with allosteric properties has been identified .
Cellular Effects
This compound influences cell function by activating metabolic pathways governing gluco-lipid homeostasis and energy expenditure . It impacts cell signaling pathways, gene expression, and cellular metabolism through the farnesoid X nuclear receptor (FXR), and fibroblast growth factor 19 (FGF19) in the liver, intestine, brown fat, and muscle .
Molecular Mechanism
This compound exerts its effects at the molecular level through a distinct allosteric connecting mechanism between the ligand binding pocket and the G protein binding site . It involves key residues connecting the ligand binding pocket to the Gs coupling site, and a specific interaction motif localized in intracellular loop 3 .
Temporal Effects in Laboratory Settings
Its unique structural features in bile acid recognition, allosteric effects, and biased signaling suggest potential stability and long-term effects on cellular function .
Metabolic Pathways
This compound is involved in metabolic pathways that govern gluco-lipid homeostasis and energy expenditure . It interacts with enzymes and cofactors through the farnesoid X nuclear receptor (FXR), influencing metabolic flux or metabolite levels .
準備方法
合成経路と反応条件
GPBAR-Aの合成には、胆汁酸誘導体の調製とその後の受容体結合親和性を高めるための修飾を含むいくつかのステップが含まれます。一般的な合成経路には、コール酸、ケノデオキシコール酸、デオキシコール酸を原料とする方法があります。 これらの胆汁酸は、水酸化、酸化、エステル化などの化学修飾を受けて、this compoundアゴニストを生成します .
工業的生産方法
This compoundの工業生産には、最適化された反応条件下での胆汁酸誘導体の大量合成が含まれます。これには、高純度の原料、制御された反応温度、および効率的な精製技術を用いて、高品質のthis compoundアゴニストを製造することが含まれます。 クロマトグラフィーや結晶化などの高度な技術が、最終生成物の単離と精製に用いられます .
化学反応の分析
反応の種類
GPBAR-Aは、次を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基をカルボニル基に変換する。
還元: カルボニル基をヒドロキシル基に還元する。
置換: 官能基を他の置換基に置き換える。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化アルキルなどの置換試薬が含まれます。 反応条件は通常、制御された温度、特定のpHレベル、および反応速度を高めるための触媒の使用を伴います .
主要な生成物
これらの反応から生成される主要な生成物は、this compoundに対する結合親和性を高めた修飾胆汁酸誘導体です。 これらの誘導体は、改善された薬理学的特性を示し、治療用途に適しています .
科学研究の用途
This compoundは、次を含む幅広い科学研究の用途があります。
化学: 胆汁酸受容体相互作用とシグナル伝達経路を研究するためのモデル化合物として使用されます。
生物学: 代謝プロセス、炎症、細胞増殖の調節における役割について調査されます。
医学: 代謝性疾患、神経変性疾患、特定の癌の治療標的として研究されています。
類似化合物との比較
GPBAR-A is unique compared to other bile acid receptors due to its specific binding affinity and signaling properties. Similar compounds include:
INT-777: A semisynthetic bile acid derivative that preferentially activates the Gs signaling pathway.
R399: A this compound agonist that shows a bias for β-arrestin signaling
These compounds differ in their receptor binding and downstream signaling, highlighting the unique properties of this compound in regulating physiological processes .
特性
IUPAC Name |
4-[[3,5-bis(trifluoromethyl)phenyl]methyl]-6-(2-fluorophenyl)-5H-pyrido[3,2-f][1,4]oxazepin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F7N2O2/c24-19-4-2-1-3-17(19)16-5-6-31-21-18(16)11-32(20(33)12-34-21)10-13-7-14(22(25,26)27)9-15(8-13)23(28,29)30/h1-9H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXNJVGTAXRKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2OCC(=O)N1CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F7N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Gpbar-1 (TGR5) and what is its primary function?
A: Gpbar-1, also known as TGR5, is a membrane-bound G protein-coupled receptor that binds bile acids. [, ] It plays a crucial role in regulating bile acid homeostasis, glucose metabolism, energy expenditure, and inflammatory responses. [, , ]
Q2: How does Gpbar-1 activation influence glucose homeostasis?
A: Gpbar-1 activation in the intestine stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and improves glucose tolerance. [, ]
Q3: What is the role of Gpbar-1 in energy expenditure?
A: Gpbar-1 activation in brown adipose tissue and skeletal muscle promotes energy expenditure, contributing to the regulation of energy balance. []
Q4: How does Gpbar-1 contribute to the resolution of inflammation?
A: Gpbar-1 activation in macrophages, including Kupffer cells in the liver, can attenuate the release of pro-inflammatory cytokines like TNFα, thus dampening inflammatory responses. []
Q5: What are the downstream signaling pathways activated by Gpbar-1?
A: Gpbar-1 activation primarily leads to the activation of adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. [, , ] This, in turn, activates protein kinase A (PKA) and downstream effectors like Rac1, influencing cellular processes such as cytoskeletal rearrangement and gene expression. [, ]
Q6: How does Gpbar-1 activation in cholangiocytes contribute to bile flow?
A: TGR5 is localized in the primary cilium of cholangiocytes, promoting chloride secretion and potentially regulating bile flow in response to changes in bile acid composition and concentration. [, ]
Q7: Is the detailed crystal structure of Gpbar-1 available?
A: Yes, recent studies have elucidated the cryo-EM structures of Gpbar-1 bound to different agonists, including INT-777 and P395, providing insights into its activation mechanism and ligand binding pocket. [, ]
Q8: Have computational studies been used to investigate Gpbar-1?
A: Yes, computational methods like homology modeling, molecular docking, and 3D-QSAR have been employed to predict the structure of Gpbar-1, analyze ligand binding modes, and design novel agonists and antagonists. []
Q9: How do structural modifications of bile acids affect their interaction with Gpbar-1?
A: Studies have shown that modifications to the cholane side chain of bile acids can significantly impact their binding affinity and selectivity for Gpbar-1. [] For example, the introduction of an epoxide ring in the side chain can enhance selectivity towards Gpbar-1 over other bile acid receptors. []
Q10: What structural features contribute to the biased signaling of Gpbar-1 by different ligands?
A: Structural studies have identified specific amino acid residues and regions within the ligand binding pocket of Gpbar-1 that contribute to biased signaling. [, ] Different ligands can stabilize distinct receptor conformations, leading to preferential activation of either Gs or β-arrestin pathways. []
Q11: What is the impact of vertical sleeve gastrectomy (VSG) on Gpbar-1 signaling?
A: Research indicates that VSG surgery in mice leads to increased expression of Gpbar-1 and alters bile acid composition, resulting in enhanced Gpbar-1 signaling in the ileum and brown adipose tissues. [] This contributes to improved glucose control and increased energy expenditure post-surgery. []
Q12: What are the effects of Gpbar-1 activation in preclinical models of non-alcoholic steatohepatitis (NASH)?
A: Studies using Gpbar-1 agonists in preclinical NASH models have demonstrated beneficial effects, including reversal of steatohepatitis, reduced liver fibrosis, and improved insulin sensitivity. [, ]
Q13: Has the efficacy of Gpbar-1 modulation been explored in models of inflammatory bowel disease (IBD)?
A: Yes, studies have shown that Gpbar-1 knockout mice exhibit increased susceptibility to colitis. [] Administration of Gpbar-1 agonists, such as oleanolic acid, has demonstrated efficacy in attenuating colitis symptoms in animal models. []
Q14: What is the role of Gpbar-1 in pancreatic cancer progression?
A: High expression of Gpbar-1 in pancreatic cancer tissues has been linked to poor prognosis and increased lymph node metastasis, suggesting a potential role in tumor progression. []
Q15: Is Gpbar-1 expression a potential biomarker for specific diseases?
A: Yes, research suggests that elevated Gpbar-1 expression in pancreatic cancer tissues could serve as a prognostic biomarker for poor survival. [] Further research is needed to explore its potential as a diagnostic or therapeutic target.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。